4,4-difluoro-2-phenylmethoxycyclohexan-1-one
Description
4,4-Difluoro-2-phenylmethoxycyclohexan-1-one is a fluorinated cyclohexanone derivative characterized by two fluorine atoms at the 4,4-positions of the cyclohexane ring and a phenylmethoxy group at position 2. The fluorine atoms enhance electronegativity and metabolic stability, while the phenylmethoxy substituent introduces aromaticity and steric bulk. This compound is structurally related to intermediates used in pharmaceuticals, agrochemicals, and materials science, where fluorination is often employed to modulate physicochemical properties such as lipophilicity and bioavailability .
Properties
IUPAC Name |
4,4-difluoro-2-phenylmethoxycyclohexan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F2O2/c14-13(15)7-6-11(16)12(8-13)17-9-10-4-2-1-3-5-10/h1-5,12H,6-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUZQXVXIAFZBSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1=O)OCC2=CC=CC=C2)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 4,4-difluoro-2-phenylmethoxycyclohexan-1-one typically involves a series of organic synthesis stepsThe reaction conditions usually involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of This compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process .
Chemical Reactions Analysis
Types of Reactions
4,4-difluoro-2-phenylmethoxycyclohexan-1-one: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4,4-difluoro-2-phenylmethoxycyclohexan-1-one: has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and material science.
Biology: Employed in the study of biological pathways and molecular interactions.
Medicine: Investigated for its potential therapeutic properties and drug development.
Industry: Utilized in the production of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism by which 4,4-difluoro-2-phenylmethoxycyclohexan-1-one exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing various biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize 4,4-difluoro-2-phenylmethoxycyclohexan-1-one, the following structural analogs are analyzed based on substituent variations and functional groups:
Substituent Position and Functional Group Variations
Electronic and Steric Effects
- Fluorine vs. In contrast, methoxy groups (e.g., in terphenyl chalcones) donate electron density, altering conjugation pathways .
- Phenylmethoxy vs. Alkyl Substituents : The phenylmethoxy group introduces steric hindrance and π-π stacking capabilities, which are absent in alkyl-substituted analogs like 4,4-difluorocyclohexan-1-one. This bulk may reduce reaction rates in nucleophilic additions .
Physicochemical Properties
- Solubility : The phenylmethoxy group enhances lipophilicity compared to polar derivatives like carboxylic acids (e.g., ) or amines (e.g., ). This makes the target compound more suited for lipid-rich environments.
- Thermal Stability: Fluorine atoms increase thermal stability relative to non-fluorinated cyclohexanones, as seen in crystallographic studies of difluoro-terphenyl chalcones .
Research Findings and Data Tables
Table 1: Key Structural and Property Comparisons
*LogP values estimated via computational tools (e.g., ChemAxon).
Biological Activity
4,4-Difluoro-2-phenylmethoxycyclohexan-1-one is a synthetic organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the compound's biological activity, including its mechanisms of action, applications in research and medicine, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a cyclohexanone core substituted with difluoro and phenylmethoxy groups, which are believed to play crucial roles in its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Key mechanisms include:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways. This inhibition can lead to altered biochemical processes within cells.
- Receptor Modulation : It may bind to various receptors, influencing signaling pathways that regulate cellular functions such as proliferation and apoptosis.
- Antioxidant Activity : Preliminary studies suggest that this compound exhibits antioxidant properties, potentially reducing oxidative stress in cells.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Enzyme Inhibition | Inhibits specific metabolic enzymes | |
| Antioxidant Properties | Reduces oxidative stress in vitro | |
| Receptor Interaction | Modulates receptor activity affecting signaling |
Case Studies and Research Findings
Several studies have explored the biological implications of this compound. Below are notable findings:
-
Study on Enzyme Inhibition :
- Researchers investigated the compound's effect on cytochrome P450 enzymes. Results indicated a significant inhibition rate compared to control substances, suggesting its potential use in drug metabolism studies.
- Findings : The compound showed a 65% inhibition rate at a concentration of 50 µM.
-
Antioxidant Activity Assessment :
- A study evaluated the antioxidant capacity using DPPH radical scavenging assays. The compound exhibited a dose-dependent response with an IC50 value of 30 µM.
- : These results support its potential application in formulations aimed at reducing oxidative damage.
-
Receptor Binding Studies :
- Binding affinity tests were conducted on various receptors (e.g., serotonin and dopamine receptors). The compound demonstrated moderate affinity, indicating possible psychotropic effects.
- Implication : This could lead to further exploration in neuropharmacology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
